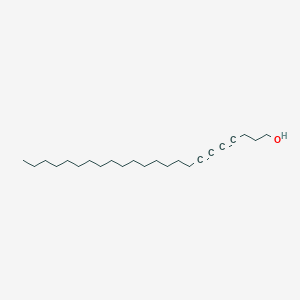
Tricosa-4,6-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosa-4,6-diyn-1-OL: is an organic compound with the molecular formula C23H40O . It is a member of the alkynyl alcohol family, characterized by the presence of two triple bonds and a hydroxyl group. This compound is known for its high reactivity due to the presence of the triple bonds, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosa-4,6-diyn-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of 4-pentyn-1-ol with 1-octadecyne under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The yield of this reaction is approximately 51% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography is common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Tricosa-4,6-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
Tricosa-4,6-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricosa-4,6-diyn-1-OL involves its high reactivity due to the presence of triple bonds. These bonds can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological targets. The hydroxyl group also plays a role in its reactivity, allowing for hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
- Decene-4,6,8-triyn-1-ol
- Hepta-4,6-diyn-3-ol
- 7-chloro-hepta-4,6-diyn-3-ol
Comparison: Tricosa-4,6-diyn-1-OL is unique due to its longer carbon chain and the presence of two triple bonds, which confer higher reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
351331-25-4 |
|---|---|
Molecular Formula |
C23H40O |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
tricosa-4,6-diyn-1-ol |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-16,21-23H2,1H3 |
InChI Key |
KZIUWHVKBMFHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#CC#CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















